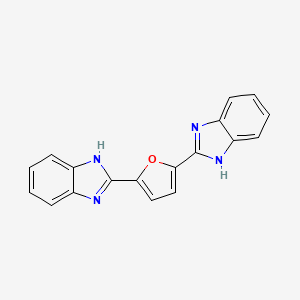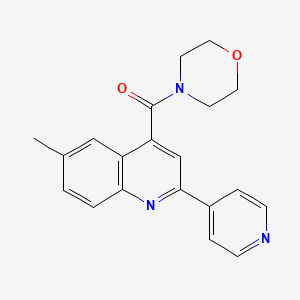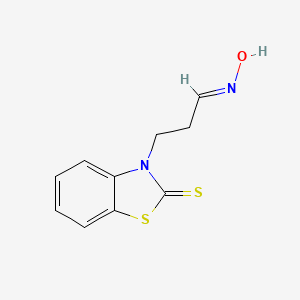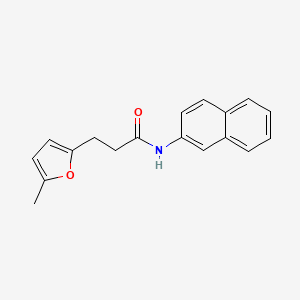![molecular formula C18H18N2OS B5857320 4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate, commonly known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-1 is a thiocyanate derivative of 4-aminobenzophenone and is known to possess photophysical and photochemical properties. It has been extensively studied for its potential applications in various fields, including material science, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of BTA-1 is not fully understood, but it is known to interact with biomolecules such as proteins and nucleic acids. BTA-1 has been shown to bind to DNA and RNA and inhibit their functions. It has also been shown to interact with proteins and alter their conformations, leading to changes in their functions.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BTA-1 can induce apoptosis (programmed cell death) in cancer cells. BTA-1 has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle. In addition, BTA-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of BTA-1 is its unique photophysical and photochemical properties, which make it useful in various applications. BTA-1 is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of BTA-1 is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on BTA-1. One area of interest is the development of BTA-1-based anticancer drugs. BTA-1 has shown promising results in vitro, and further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the development of BTA-1-based fluorescent probes for imaging biomolecules in living cells. BTA-1 has already been used as a fluorescent probe for protein-ligand interactions, and further studies may lead to the development of new probes for other biomolecules. Finally, BTA-1 may have potential applications in the development of new materials for electronic devices, such as OLEDs and OPVs.
合成法
The synthesis of BTA-1 involves the reaction of 4-aminobenzophenone with tert-butyl isocyanide and elemental sulfur. The reaction is carried out in the presence of a catalyst, typically copper(I) iodide, and a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain pure BTA-1.
科学的研究の応用
BTA-1 has been extensively studied for its potential applications in various fields of science. In material science, BTA-1 has been used as a photoactive compound in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biochemistry, BTA-1 has been used as a fluorescent probe to study protein-ligand interactions. BTA-1 has also been investigated for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs.
特性
IUPAC Name |
[4-[(4-tert-butylbenzoyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)14-6-4-13(5-7-14)17(21)20-15-8-10-16(11-9-15)22-12-19/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZSLFYPPDJCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butylbenzoyl)amino]phenyl thiocyanate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
